molecular formula C9H9NO2S B14313208 4-(Methylcarbamoyl)benzene-1-carbothioic S-acid CAS No. 109861-85-0

4-(Methylcarbamoyl)benzene-1-carbothioic S-acid

Cat. No.: B14313208
CAS No.: 109861-85-0
M. Wt: 195.24 g/mol
InChI Key: FEAAJPSKGIMRPE-UHFFFAOYSA-N
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Description

4-(Methylcarbamoyl)benzene-1-carbothioic S-acid is an organosulfur compound related to carboxylic acids by the replacement of one of the oxygen atoms with a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylcarbamoyl)benzene-1-carbothioic S-acid typically involves the reaction of benzoyl chloride with potassium hydrosulfide. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{C(O)Cl} + \text{KSH} \rightarrow \text{C}_6\text{H}_5\text{C(O)SH} + \text{KCl} ] This method is efficient and provides a high yield of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Methylcarbamoyl)benzene-1-carbothioic S-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Brominated benzene derivatives.

Scientific Research Applications

4-(Methylcarbamoyl)benzene-1-carbothioic S-acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methylcarbamoyl)benzene-1-carbothioic S-acid involves its interaction with molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, where the sulfur atom plays a crucial role in stabilizing the intermediate species. This stabilization allows for efficient reactions and the formation of desired products .

Comparison with Similar Compounds

4-(Methylcarbamoyl)benzene-1-carbothioic S-acid can be compared with other similar compounds such as thiocarboxylic acids and dithiocarboxylic acids. These compounds share similar structural features but differ in their chemical reactivity and applications . For example:

    Thiocarboxylic acids: Contain a sulfur atom replacing one oxygen atom in carboxylic acids.

    Dithiocarboxylic acids: Have two sulfur atoms replacing both oxygen atoms in carboxylic acids.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis and a subject of ongoing research in multiple fields.

Properties

CAS No.

109861-85-0

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

4-(methylcarbamoyl)benzenecarbothioic S-acid

InChI

InChI=1S/C9H9NO2S/c1-10-8(11)6-2-4-7(5-3-6)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)

InChI Key

FEAAJPSKGIMRPE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C(=O)S

Origin of Product

United States

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